2-(3-(Difluoromethyl)cyclohex-2-en-1-yl)acetic acid
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Overview
Description
2-(3-(Difluoromethyl)cyclohex-2-en-1-yl)acetic acid is an organic compound characterized by the presence of a difluoromethyl group attached to a cyclohexene ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents, which can transfer the CF2H group to the desired position on the cyclohexene ring . The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the difluoromethylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Difluoromethyl)cyclohex-2-en-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
2-(3-(Difluoromethyl)cyclohex-2-en-1-yl)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions, particularly those involving difluoromethylated compounds.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(Difluoromethyl)cyclohex-2-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their function and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohex-2-en-1-yl)acetic acid
- 2-[5-(Difluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid
- 2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
Uniqueness
2-(3-(Difluoromethyl)cyclohex-2-en-1-yl)acetic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and binding affinity, making it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C9H12F2O2 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)cyclohex-2-en-1-yl]acetic acid |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)7-3-1-2-6(4-7)5-8(12)13/h4,6,9H,1-3,5H2,(H,12,13) |
InChI Key |
NMZXKRGAJXMNQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C(C1)C(F)F)CC(=O)O |
Origin of Product |
United States |
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